An In-depth Technical Guide to 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile
An In-depth Technical Guide to 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This guide focuses on a specific derivative, 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile, providing a comprehensive overview of its chemical identity, synthesis, and potential biological significance. As a Senior Application Scientist, the aim is to furnish fellow researchers with the foundational knowledge and practical insights necessary to explore the therapeutic potential of this and related molecules. The benzoxazole moiety is a versatile pharmacophore, and understanding the nuances of its derivatives is paramount for the rational design of novel therapeutics.[1]
Chemical Identity and Nomenclature
CAS Number: 13610-55-4
Systematic Name: 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile
Synonyms:
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3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanenitrile
Molecular Formula: C₁₀H₈N₂O₂
Molecular Weight: 188.19 g/mol
Chemical Structure:
Figure 1: 2D structure of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile.
Synthesis and Mechanistic Considerations
The synthesis of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile is primarily achieved through the N-cyanoethylation of 2-benzoxazolinone. This reaction is a classic example of a Michael addition, where the nucleophilic nitrogen of the benzoxazolinone ring attacks the electron-deficient β-carbon of acrylonitrile.
Synthesis of the Precursor: 2-Benzoxazolinone
The starting material, 2-benzoxazolinone, can be synthesized by reacting o-aminophenol with urea in a suitable solvent like chlorobenzene under nitrogen protection. The reaction proceeds at temperatures ranging from 50 to 132°C over approximately 6 hours. Upon cooling, the product crystallizes and can be isolated by filtration.
Caption: Synthesis of 2-Benzoxazolinone.
N-Cyanoethylation of 2-Benzoxazolinone: A Michael Addition
The addition of the propanenitrile side chain to the 2-benzoxazolinone core is achieved through a Michael addition reaction with acrylonitrile. This reaction is typically base-catalyzed. The base deprotonates the nitrogen of the benzoxazolinone, increasing its nucleophilicity. The resulting anion then attacks the β-carbon of acrylonitrile. Subsequent protonation yields the final product. Common bases for this transformation include sodium hydroxide, potassium carbonate, or organic bases like triethylamine. The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
Caption: Mechanism of N-Cyanoethylation.
Detailed Experimental Protocol
Materials:
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2-Benzoxazolinone
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Acrylonitrile
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Sodium hydroxide (or other suitable base)
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Dimethylformamide (DMF)
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Ethyl acetate
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Hexane
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Deionized water
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-benzoxazolinone (1 equivalent) in DMF.
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Base Addition: Add a catalytic amount of a suitable base, such as sodium hydroxide (0.1 equivalents).
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Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture at room temperature.
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Reaction Monitoring: Heat the mixture to 50-60°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile.
Physicochemical and Spectroscopic Data
The characterization of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile relies on standard analytical techniques. Below is a summary of expected and reported data for structurally similar compounds.
| Property | Data |
| Appearance | White to off-white solid |
| Melting Point | Not widely reported, but expected to be a crystalline solid with a defined melting point. |
| ¹H NMR (400 MHz, DMSO-d₆) | Expected signals: δ ~2.9 (t, 2H, -CH₂-CN), ~4.2 (t, 2H, N-CH₂-), 7.1-7.4 (m, 4H, Ar-H). The exact shifts and coupling constants would need experimental verification. |
| ¹³C NMR (101 MHz, DMSO-d₆) | Expected signals: δ ~18 ( -CH₂-CN), ~38 (N-CH₂-), ~118 (-CN), aromatic carbons (109-143), and a carbonyl carbon (~154).[1] |
| IR (KBr, cm⁻¹) | Expected characteristic peaks: ~2250 (C≡N stretch), ~1770 (C=O stretch, lactam), aromatic C-H and C=C stretches.[1] |
| Mass Spectrometry (EI) | Expected molecular ion peak (M⁺) at m/z = 188. |
Biological Activity and Potential Applications
The benzoxazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1]
Antimicrobial Potential
Numerous benzoxazole derivatives have demonstrated significant antibacterial and antifungal activity.[1] While specific data for 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile is limited, structurally related compounds have shown promise. For instance, various N-substituted benzoxazolinones have been synthesized and evaluated for their antibacterial properties, with some showing activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
Table of Antimicrobial Activity for Related Benzoxazole Derivatives:
| Compound/Derivative | Organism | MIC (µg/mL) | Reference |
| Hydrazone derivatives of 3-(2-oxobenzoxazol-3-yl)propanehydrazide | Escherichia coli | 15.62 - 250 | [1] |
| Hydrazone derivatives of 3-(2-oxobenzoxazol-3-yl)propanehydrazide | Bacillus subtilis | 7.81 - 250 | [1] |
| Hydrazone derivatives of 3-(2-oxobenzoxazol-3-yl)propanehydrazide | Staphylococcus aureus | 15.62 - 500 | [1] |
Anticancer Potential
The benzoxazole moiety is found in several compounds with potent anticancer activity. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as kinase inhibition. While the specific anticancer activity of the title compound has not been extensively reported, its structural features suggest it could be a valuable starting point for the development of novel anticancer agents. The planar benzoxazole ring system can facilitate intercalation with DNA or binding to the active sites of enzymes.
Other Potential Applications
Derivatives of 2-benzoxazolinone have also been investigated for their analgesic and anti-inflammatory properties. Some have been found to act as herbicides and plant growth regulators.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. For N-substituted 2-benzoxazolinones, the substituent at the 3-position plays a crucial role in modulating activity. The propanenitrile group in the title compound introduces a polar and potentially reactive cyano group, which can participate in hydrogen bonding or other interactions with biological targets.
Future research should focus on:
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Detailed Biological Evaluation: A thorough screening of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile against a panel of bacterial, fungal, and cancer cell lines to determine its specific activity profile.
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Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by this compound.
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Analogue Synthesis: Systematic modification of the propanenitrile side chain and substitution on the benzene ring to establish a clear structure-activity relationship and optimize for potency and selectivity.
Caption: Workflow for Future Drug Development.
Conclusion
3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile represents a molecule of interest within the broader class of bioactive benzoxazoles. Its straightforward synthesis and the known pharmacological importance of its core structure make it a compelling candidate for further investigation in drug discovery programs. This guide provides a foundational framework for researchers to build upon, from synthesis to biological evaluation, with the ultimate goal of unlocking the therapeutic potential of this and related compounds. The journey from a simple heterocyclic compound to a life-saving drug is arduous, but it begins with a thorough understanding of the fundamental chemistry and biology, as outlined herein.
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